molecular formula C12H11NO3 B8532264 2-(Oxetan-2-ylmethyl)isoindoline-1,3-dione

2-(Oxetan-2-ylmethyl)isoindoline-1,3-dione

Cat. No.: B8532264
M. Wt: 217.22 g/mol
InChI Key: FEFWEZUMPDPQLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Oxetan-2-ylmethyl)isoindoline-1,3-dione is a compound that features both an oxetane ring and an isoindole dione structure. This unique combination of functional groups makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxetan-2-ylmethyl)isoindoline-1,3-dione typically involves the formation of the oxetane ring followed by the introduction of the isoindole dione moiety. One common method is the cyclization of a suitable precursor through intramolecular Williamson etherification. This reaction often requires the use of a strong base and an appropriate solvent to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes scaling up the reaction conditions, using continuous flow reactors, and employing catalysts to improve yield and efficiency. The choice of solvents and reagents is also crucial to ensure the process is economically viable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-(Oxetan-2-ylmethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.

    Reduction: The isoindole dione moiety can be reduced to form different derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can lead to the formation of epoxides, while reduction of the isoindole dione can yield various amine derivatives .

Scientific Research Applications

2-(Oxetan-2-ylmethyl)isoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Oxetan-2-ylmethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The oxetane ring can act as a reactive site for binding to enzymes or receptors, while the isoindole dione moiety can participate in hydrogen bonding and other interactions. These combined effects can modulate the activity of biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    2-oxetanyl derivatives: These compounds share the oxetane ring but differ in the attached functional groups.

    Isoindole dione derivatives: These compounds have the isoindole dione structure but lack the oxetane ring.

Uniqueness: 2-(Oxetan-2-ylmethyl)isoindoline-1,3-dione is unique due to the combination of the oxetane ring and isoindole dione moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-(oxetan-2-ylmethyl)isoindole-1,3-dione

InChI

InChI=1S/C12H11NO3/c14-11-9-3-1-2-4-10(9)12(15)13(11)7-8-5-6-16-8/h1-4,8H,5-7H2

InChI Key

FEFWEZUMPDPQLX-UHFFFAOYSA-N

Canonical SMILES

C1COC1CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(tosyloxymethyl)oxetane (27 g, 111.4 mmol) (prepared according to A. O. Fitton et al., Synthesis 1987, (12), 1140-2) and potassium phtalimide (20.64 g, 111.4 mmol) in DMF (200 ml) is stirred at a temperature of 120° C. for 18 hours, then evaporated in vacuo. The residue is taken up in ethyl acetate, the organic layer washed with water and brine, dried (Na2SO4), filtered, and evaporated to dryness. The crude solid product (19.8 g, 82%) is used in the next step without further purification.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
20.64 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.